N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline
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Overview
Description
N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline is a chemical compound known for its unique structure and properties It consists of an aniline core substituted with dibutyl groups and a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline typically involves the reaction of 4-(2,4-dinitrophenoxy)aniline with dibutylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the aniline group. Common reagents used in this synthesis include solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aniline and phenoxy groups can interact with various biological molecules. These interactions can affect cellular processes and pathways, making the compound of interest in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
4-(2,4-Dinitrophenoxy)ethanol: Used as a plasticizer in propellant formulations.
Uniqueness
N,N-Dibutyl-4-(2,4-dinitrophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of dibutyl and dinitrophenoxy groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62033-97-0 |
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Molecular Formula |
C20H25N3O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-(2,4-dinitrophenoxy)aniline |
InChI |
InChI=1S/C20H25N3O5/c1-3-5-13-21(14-6-4-2)16-7-10-18(11-8-16)28-20-12-9-17(22(24)25)15-19(20)23(26)27/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
RBXMJALUIROUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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